molecular formula C26H25BrN2O3 B11567519 2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

Cat. No.: B11567519
M. Wt: 493.4 g/mol
InChI Key: SBTXPUUZFVKHBH-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a benzoxazole ring, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide typically involves multiple steps, including the formation of the bromophenoxy group, the benzoxazole ring, and the final coupling to form the propanamide structure. Common reagents used in these reactions include bromine, phenol derivatives, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide
  • 2-(4-fluorophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the bromophenoxy group may enhance its reactivity and binding affinity in certain applications.

Properties

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide

InChI

InChI=1S/C26H25BrN2O3/c1-15-12-17(3)23-22(13-15)28-24(31-23)18-7-6-16(2)21(14-18)29-25(30)26(4,5)32-20-10-8-19(27)9-11-20/h6-14H,1-5H3,(H,29,30)

InChI Key

SBTXPUUZFVKHBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br

Origin of Product

United States

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